

# TAS0728: A Selective Covalent HER2 Inhibitor A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TAS0728** is an orally available, potent, and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, most notably breast and gastric cancers.[1] This technical guide provides an in-depth overview of **TAS0728**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in the development of targeted cancer therapies.

### **Core Mechanism of Action**

**TAS0728** is a pyrazolopyrimidine carboxamide analogue designed to irreversibly bind to and inhibit the kinase activity of HER2.[2] Its mechanism of action is characterized by the following key features:

Covalent Inhibition: TAS0728 possesses an acrylamide group that acts as a Michael
acceptor, forming a covalent bond with the cysteine residue at position 805 (C805) within the
ATP-binding pocket of the HER2 kinase domain.[2] This irreversible binding leads to a
sustained and robust inhibition of HER2 signaling.



- High Selectivity for HER2: A distinguishing feature of TAS0728 is its high selectivity for HER2 over other members of the ErbB family, particularly the Epidermal Growth Factor Receptor (EGFR).[2] This selectivity is attributed to specific interactions within the HER2 kinase domain and is a critical factor in minimizing off-target toxicities commonly associated with less selective tyrosine kinase inhibitors (TKIs), such as severe diarrhea and skin rash, which are often linked to EGFR inhibition.
- Inhibition of Downstream Signaling: By inhibiting HER2 kinase activity, TAS0728 effectively blocks the phosphorylation of HER2 and its heterodimerization partner, HER3.[2] This, in turn, prevents the activation of downstream signaling pathways critical for tumor cell proliferation, survival, and growth, including the PI3K/AKT/mTOR and MAPK pathways.[2][3]

### **Preclinical Data**

The preclinical activity of **TAS0728** has been extensively evaluated in a variety of in vitro and in vivo models, demonstrating its potent and selective anti-tumor effects.

### In Vitro Activity

**TAS0728** has shown potent inhibitory activity against both wild-type and mutated forms of HER2. Its efficacy has been demonstrated in a range of cancer cell lines with HER2 amplification.



Assay Type	Target	Cell Line	IC50 / GI50 (nM)	Reference
In Vitro Kinase Assay	Recombinant Human HER2	N/A	36 ± 3	[2]
In Vitro Kinase Assay	HER2	N/A	13	[4][5]
In Vitro Kinase Assay	ВМХ	N/A	4.9	[4][5]
In Vitro Kinase Assay	HER4	N/A	8.5	[4][5]
In Vitro Kinase Assay	BLK	N/A	31	[4][5]
In Vitro Kinase Assay	EGFR	N/A	65	[4][5]
In Vitro Kinase Assay	JAK3	N/A	33	[4][5]
In Vitro Kinase Assay	SLK	N/A	25	[4][5]
In Vitro Kinase Assay	LOK	N/A	86	[4][5]
Cell Growth Inhibition (GI50)	HER2-amplified	SK-BR-3 (breast)	1.6 - 31	[3]
Cell Growth Inhibition (GI50)	HER2-amplified	BT-474 (breast)	1.6 - 31	[3]
Cell Growth Inhibition (GI50)	HER2-amplified	NCI-N87 (gastric)	1.6 - 31	[3]

# **In Vivo Efficacy**



In vivo studies using mouse xenograft models of HER2-dependent cancers have demonstrated significant tumor growth inhibition and regression upon oral administration of **TAS0728**.

Model Type	Tumor Type	Treatment	Outcome	Reference
Mouse Xenograft (NCI-N87)	HER2-amplified Gastric Cancer	TAS0728 (30 and 60 mg/kg/day)	Significant tumor regression.[2][6]	[2][6]
Mouse Xenograft (BT-474)	HER2-amplified Breast Cancer	TAS0728 (30 and 60 mg/kg/day)	Significant tumor regression.[2][6]	[2][6]
Peritoneal Dissemination Model	HER2-driven Cancer Cells	TAS0728	Survival benefit without evident toxicity.[2]	[2]
Xenograft (4- 1ST)	Acquired resistance to trastuzumab/pert uzumab	TAS0728 (15 mg/kg/day) + Trastuzumab (20 mg/kg)	Enhanced antitumor effect. [6]	[6]
Xenograft (4- 1ST)	Acquired resistance to T-DM1	TAS0728 (15 mg/kg/day) + T- DM1 (7.5 mg/kg)	Enhanced antitumor effect. [6]	[6]

### **Clinical Data**

A first-in-human, open-label, Phase 1/2 clinical trial (NCT03410927) was initiated to evaluate the safety, pharmacokinetics, and efficacy of **TAS0728** in patients with advanced solid tumors harboring HER2 or HER3 abnormalities.[7][8][9]

### **Study Design**

The study consisted of a dose-escalation phase followed by a dose-expansion phase.[7] **TAS0728** was administered orally twice daily (BID) in 21-day cycles.[8] The starting dose was 50 mg BID, with planned escalation to 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID.[10]

### Safety and Tolerability



The study was ultimately terminated due to an unfavorable risk-benefit ratio, with unacceptable toxicity observed during the dose-escalation phase.[7][8] Key safety findings included:

- Dose-Limiting Toxicities (DLTs): Grade 3 diarrhea was observed at both the 200 mg BID and 150 mg BID dose levels.[8]
- Serious Adverse Events: A fatal cardiac arrest occurred in one patient receiving 150 mg BID, and a causal relationship to TAS0728 could not be ruled out.[8]

### **Efficacy**

Despite the toxicity concerns, some preliminary evidence of clinical activity was observed.[7] Among 14 evaluable patients, two partial responses were reported.[7][8]

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **TAS0728**.

### **In Vitro Kinase Assay**

Objective: To determine the 50% inhibitory concentration (IC50) of **TAS0728** against recombinant HER2 kinase.

#### Materials:

- Recombinant human HER2 kinase
- TAS0728
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- HER2-specific peptide substrate
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well plates



#### Protocol:

- Prepare serial dilutions of TAS0728 in kinase buffer.
- In a 384-well plate, add 1 μL of the **TAS0728** dilution or vehicle (DMSO) control.
- Add 2 μL of recombinant HER2 enzyme solution to each well.
- Add 2  $\mu$ L of a substrate/ATP mixture to initiate the kinase reaction.
- Incubate the plate at room temperature for 60 minutes.
- To stop the reaction and deplete unused ATP, add 5 μL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

### **Cell Proliferation Assay**

Objective: To determine the 50% growth inhibitory concentration (GI50) of **TAS0728** in HER2-positive cancer cell lines.

#### Materials:

- HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
- · Complete cell culture medium
- TAS0728



- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)

#### Protocol:

- Seed cells in a 96-well plate at a density of  $1.5 \times 10^4$  to  $3 \times 10^4$  cells per well and allow them to attach overnight.
- Prepare serial dilutions of **TAS0728** in culture medium.
- Remove the existing medium from the wells and add 100 μL of the TAS0728 dilutions or vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 1-4 hours for MTT or AlamarBlue).
- Measure the absorbance or fluorescence using a plate reader.
- Calculate GI50 values by normalizing the results to the vehicle-treated control and fitting the data to a dose-response curve.

### **Western Blot Analysis**

Objective: To assess the effect of **TAS0728** on the phosphorylation of HER2 and downstream signaling proteins.

#### Materials:

- HER2-positive cancer cell lines
- TAS0728
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)



- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against: p-HER2 (e.g., Tyr1248), total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Protocol:

- Plate cells and treat with various concentrations of TAS0728 for the desired time.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

# In Vivo Mouse Xenograft Model



Objective: To evaluate the anti-tumor efficacy of TAS0728 in a HER2-positive tumor model.

#### Materials:

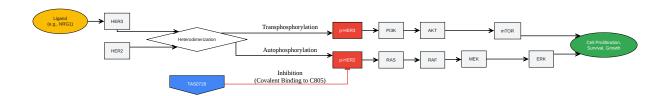
- Immunocompromised mice (e.g., nude or NOD/SCID)
- HER2-positive cancer cells (e.g., NCI-N87, BT-474)
- Matrigel (optional)
- TAS0728 formulation for oral gavage
- Calipers for tumor measurement

#### Protocol:

- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells in PBS, with or without Matrigel) into the flank of each mouse.
- · Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer TAS0728 orally once or twice daily at the desired dose. The control group receives the vehicle.
- Measure tumor volume (Volume = (width)<sup>2</sup> x length/2) and mouse body weight 2-3 times per week.
- Continue treatment for the specified duration (e.g., 21-28 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Analyze the data by comparing the tumor growth in the treated groups to the control group.

# **Visualizations**

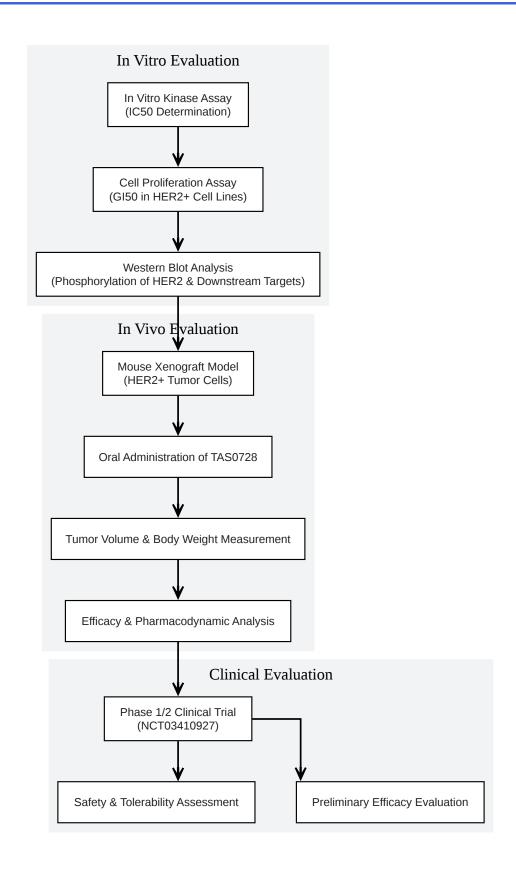




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Caption: HER2 Signaling Pathway and Mechanism of TAS0728 Inhibition.





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Caption: Experimental Workflow for the Evaluation of TAS0728.



### Conclusion

TAS0728 is a novel, selective, and covalent inhibitor of HER2 that has demonstrated significant preclinical anti-tumor activity in HER2-driven cancer models. Its high selectivity for HER2 over EGFR was a promising feature for potentially mitigating common TKI-related toxicities. However, the first-in-human clinical trial was halted due to an unfavorable safety profile at the doses tested. Despite this setback, the preclinical data and the understanding of its mechanism of action provide valuable insights for the future design and development of next-generation HER2-targeted therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further investigate HER2-targeted agents.

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